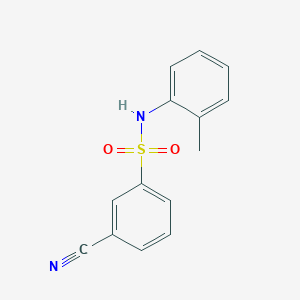

3-Cyano-N-(o-tolyl)benzenesulfonamide

Description

Historical Context of Sulfonamide Research in Chemical Biology and Medicinal Chemistry

The journey of sulfonamide research began in the 1930s with the groundbreaking discovery of Prontosil, the first commercially available antibacterial agent. nih.govresearchgate.net This discovery, which earned Gerhard Domagk the Nobel Prize in Medicine in 1938, marked the dawn of the sulfa drug era and revolutionized the treatment of bacterial infections before the widespread availability of penicillin. researchgate.netsolubilityofthings.comresearchgate.net The initial sulfonamides were a class of synthetic drugs that functioned by competitively inhibiting the synthesis of folic acid in microorganisms, a pathway essential for their proliferation. solubilityofthings.comresearchgate.net

Since this seminal discovery, the sulfonamide functional group has been recognized as a "privileged scaffold" in drug discovery. nih.gov Its ability to form stable compounds and participate in key binding interactions has led to its incorporation into a multitude of FDA-approved drugs. nih.gov The applications of sulfonamides have expanded far beyond their original antibacterial use, now encompassing treatments for a variety of conditions including viral infections, cancer, inflammation, cardiovascular disorders, and epilepsy. nih.govresearchgate.netresearchgate.net This enduring legacy underscores the fundamental importance of the sulfonamide scaffold in the development of modern therapeutics. nih.gov

Rationale for Investigating Cyano-Substituted Benzenesulfonamide (B165840) Architectures

The strategic placement of specific functional groups onto a core molecular scaffold is a fundamental approach in medicinal chemistry to modulate the biological activity and physicochemical properties of a compound. The introduction of a cyano group (-C≡N) onto the benzenesulfonamide architecture is a deliberate design choice driven by several chemical considerations.

The cyano group is a potent electron-withdrawing group, which can significantly alter the electronic distribution within the benzene (B151609) ring and influence the acidity of the sulfonamide N-H group. These electronic modifications can, in turn, affect how the molecule interacts with biological targets, such as the active sites of enzymes. Furthermore, the linear and rigid nature of the cyano group can introduce specific steric constraints and potential for dipole-dipole or hydrogen bond interactions, influencing the binding affinity and selectivity of the compound for its target. evitachem.com

Research into cyano-substituted heterocyclic compounds, including those built upon sulfonamide frameworks, is often aimed at developing novel therapeutic agents, such as anticancer and antimicrobial drugs. nih.gov For instance, the synthesis of novel heterocyclic sulfonamides containing a cyanoacetyl hydrazone moiety has been explored for potential anti-breast cancer and antimicrobial activities. nih.gov The cyano group can also serve as a versatile synthetic handle, a chemical feature that can be readily converted into other functional groups, such as carboxylic acids or amines, allowing for further diversification of the molecular structure in the search for improved biological activity. nih.gov The investigation of cyano-substituted benzenesulfonamides is therefore a rational strategy in the quest for new chemical entities with tailored properties. evitachem.comnih.gov

Structural Elucidation and Nomenclatural Aspects of 3-Cyano-N-(o-tolyl)benzenesulfonamide

The precise chemical identity of a compound is defined by its structure and systematic name. This compound is a specific derivative of benzenesulfonamide. Its structure features a benzene ring substituted with a cyano group at the 3-position and a sulfonamide group at the 1-position. The nitrogen atom of the sulfonamide is further substituted with an o-tolyl group (a toluene (B28343) molecule attached at the 2-position of its methyl-substituted ring).

The systematic IUPAC name for this compound is 3-cyano-N-(2-methylphenyl)benzenesulfonamide . This nomenclature precisely describes the connectivity of all atoms within the molecule. Its unique Chemical Abstracts Service (CAS) Registry Number is 860512-65-8 . bldpharm.comlookchem.combldpharm.com

Below is a table summarizing key chemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₂S | bldpharm.com |

| Molecular Weight | 272.32 g/mol | bldpharm.com |

| CAS Number | 860512-65-8 | bldpharm.combldpharm.com |

| IUPAC Name | 3-cyano-N-(2-methylphenyl)benzenesulfonamide | nih.gov |

Overview of Research Approaches for Novel Chemical Entities in Academic Settings

The discovery and development of novel chemical entities (NCEs), like this compound, in academic research is a complex, multidisciplinary process. frontiersin.org This endeavor integrates principles from chemistry, biology, and computational science to identify, synthesize, and evaluate new molecules with potential therapeutic value. frontiersin.orgnih.gov

Initial stages often involve the identification of a biological target associated with a particular disease. Following this, several strategies can be employed to find "hit" or "lead" compounds:

Rational Drug Design: This approach relies on understanding the three-dimensional structure of the biological target. longdom.org Using computer-aided drug design (CADD), researchers can model how different molecules might bind to the target, guiding the synthesis of compounds with a higher probability of being active. mdpi.com Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are integral to this process. mdpi.comnih.gov

Screening: This involves testing large libraries of existing compounds to see if any show activity against the target. longdom.org These libraries can contain natural products, commercially available chemicals, or custom-synthesized molecules.

Lead Optimization: Once a promising lead compound is identified, medicinal chemists synthesize numerous analogs by making small, strategic modifications to the original structure. longdom.org This process aims to improve potency, selectivity, and pharmacokinetic properties. Bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, is a common tactic. nih.gov

The entire process is iterative, with constant feedback between chemical synthesis and biological testing. frontiersin.orgnih.gov This collaborative effort between synthetic chemists, biochemists, and pharmacologists is crucial for advancing an NCE from an initial concept to a potential drug candidate. frontiersin.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyano-N-(2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-11-5-2-3-8-14(11)16-19(17,18)13-7-4-6-12(9-13)10-15/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMVABYXZKIHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyano N O Tolyl Benzenesulfonamide and Its Precursors

Retrosynthetic Analysis of the 3-Cyano-N-(o-tolyl)benzenesulfonamide Scaffold

A retrosynthetic analysis of this compound reveals two primary disconnection points. The most logical and common disconnection is at the sulfur-nitrogen bond of the sulfonamide linkage. This bond is typically formed in the forward synthesis through the reaction of an amine with a sulfonyl chloride. This leads to two key precursors: o-toluidine (B26562) and 3-cyanobenzenesulfonyl chloride.

Further disconnection of the 3-cyanobenzenesulfonyl chloride precursor at the carbon-sulfur bond is less common for direct synthesis but is a valid consideration. A more practical approach for the synthesis of this intermediate involves the introduction of the cyano group onto a pre-existing benzene (B151609) ring that already contains a sulfur functionality. This can be achieved through various methods, including the Sandmeyer reaction from an amino-substituted benzenesulfonyl derivative.

Classical Benzenesulfonamide (B165840) Synthesis Approaches

The formation of the benzenesulfonamide linkage is a cornerstone of this synthesis, with well-established and reliable methods available.

Sulfonylation Reactions on Aromatic Amines

The most direct and widely employed method for the synthesis of N-aryl benzenesulfonamides is the reaction of a primary or secondary aromatic amine with a benzenesulfonyl chloride. researchgate.netechemcom.com In the case of this compound, this involves the reaction of o-toluidine with 3-cyanobenzenesulfonyl chloride.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine (B92270) is a common choice as it can also act as a solvent. researchgate.netechemcom.com Other bases such as triethylamine (B128534) can also be used in an inert solvent like dichloromethane. cbijournal.com The reaction is often performed at room temperature or with cooling to control the exothermic nature of the reaction. cbijournal.com

A general procedure involves dissolving the aromatic amine in a suitable solvent with the base, followed by the dropwise addition of the benzenesulfonyl chloride. cbijournal.com The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically poured into water to precipitate the sulfonamide product, which can then be purified by recrystallization or column chromatography. echemcom.com

| Reactants | Base | Solvent | Temperature | Yield | Reference |

| Aniline, Benzenesulfonyl chloride | Pyridine | Acetone/Pyridine | 0-25 °C | 100% | cbijournal.com |

| p-Toluidine, p-Toluenesulfonyl chloride | Pyridine | Acetone/Pyridine | 0-25 °C | Quantitative | cbijournal.com |

| Aniline, Benzenesulfonyl chloride | Triethylamine | Dichloromethane | Not specified | 85% | cbijournal.com |

| Various amines, Benzenesulfonyl chloride | Pyridine | Pyridine | Room Temp | Good | echemcom.com |

Modifications of Sulfonyl Chlorides

While the direct sulfonylation of amines is the most common route, modifications of sulfonyl chlorides can also be employed. For instance, sulfonyl chlorides can be converted to other reactive intermediates, although this is less common for the synthesis of simple N-aryl sulfonamides. A more relevant modification in this context is the synthesis of the sulfonyl chloride precursor itself.

The synthesis of 3-cyanobenzenesulfonyl chloride is a critical step. One established method for preparing substituted benzenesulfonyl chlorides is through the reaction of the corresponding substituted benzene with chlorosulfonic acid. google.com However, for a cyano-substituted benzene, this can be challenging due to the deactivating nature of the cyano group.

A more reliable method for the synthesis of 3-cyanobenzenesulfonyl chloride is the Sandmeyer reaction, starting from 3-aminobenzenesulfonamide. wikipedia.orgnih.govmasterorganicchemistry.comorganic-chemistry.org This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The diazonium salt is then treated with a copper(I) cyanide solution to introduce the cyano group. wikipedia.orgmasterorganicchemistry.com The resulting 3-cyanobenzenesulfonamide (B1586257) can then be converted to the sulfonyl chloride.

Alternatively, 3-nitrobenzenesulfonyl chloride can be synthesized from nitrobenzene (B124822) and chlorosulfonic acid, followed by reduction of the nitro group to an amine, and subsequent Sandmeyer cyanation. google.com

Targeted Synthesis of the Cyano Group in Benzenesulfonamide Systems

The introduction of the cyano group is a key transformation in the synthesis of the target molecule. This can be achieved either by building the benzenesulfonamide framework with a pre-existing cyano group or by introducing the cyano group at a later stage.

Strategies for ortho-Cyanation of Aromatic Rings

While the target molecule has a meta-cyano group, it is relevant to discuss modern cyanation strategies. Recent advances in C-H activation have provided powerful tools for the direct introduction of functional groups onto aromatic rings. Rhodium-catalyzed C-H cyanation has emerged as a method for the synthesis of benzonitriles. nih.gov These reactions often employ a directing group to achieve regioselectivity. For instance, N-nitrosoarylamines can be used as substrates where the nitroso group directs the cyanation to the ortho position. nih.gov The cyanating agent in these reactions is often N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). nih.govnih.gov While not directly applicable to the meta-position in this specific target, these methods highlight the evolving landscape of cyanation chemistry.

Palladium-catalyzed cyanation of aryl halides is another powerful and widely used method for the synthesis of benzonitriles. researchgate.netnih.govillinois.edu This approach would involve the synthesis of a halogenated N-(o-tolyl)benzenesulfonamide, followed by a palladium-catalyzed cross-coupling reaction with a cyanide source, such as potassium ferrocyanide. organic-chemistry.orgsci-hub.se

| Catalyst System | Cyanating Agent | Substrate Type | Key Features | Reference |

| Rhodium(III) catalyst | NCTS | N-Nitrosoarylamines | Directs ortho-cyanation | nih.gov |

| Palladium(0)/ligand | Potassium ferrocyanide | Aryl imidazolylsulfonates | Mild conditions, non-toxic cyanide source | organic-chemistry.org |

| Palladium precatalyst | Potassium ferrocyanide | (Hetero)aryl chlorides/bromides | Low catalyst loading, good functional group tolerance | nih.gov |

Nitrile Formation Reactions within Benzenesulfonamide Frameworks

Another strategy involves the formation of the nitrile group from a pre-existing functional group on the benzenesulfonamide scaffold. For example, if a 3-amido-N-(o-tolyl)benzenesulfonamide were synthesized, the amide group could potentially be dehydrated to form the nitrile. This dehydration is typically achieved using strong dehydrating agents.

A more common precursor for nitriles is an aromatic amine, which can be converted to a nitrile via the Sandmeyer reaction as previously discussed. This remains one of the most robust and scalable methods for the introduction of a cyano group onto an aromatic ring in a specific position. wikipedia.orgnih.govmasterorganicchemistry.comorganic-chemistry.org The process involves the diazotization of an aromatic amine followed by treatment with a copper cyanide salt. wikipedia.org

Stereoselective Synthesis Considerations for Related Sulfinyl Compounds

While the synthesis of this compound itself does not inherently involve the creation of a stereocenter at the sulfur atom, the broader field of organosulfur chemistry has well-established methods for the stereoselective synthesis of chiral sulfinyl compounds, such as sulfoxides and sulfinamides. These methodologies are pertinent as they lay the groundwork for potential future syntheses of chiral analogs or related derivatives.

The stereoselective synthesis of chiral sulfinyl compounds can be broadly categorized into two main approaches: the oxidation of prochiral sulfides and the nucleophilic displacement at a stereochemically defined sulfinyl group. nih.gov

One of the most common methods involves the diastereoselective or enantioselective oxidation of prochiral sulfides. A variety of chiral oxidizing agents and catalysts have been developed for this purpose. For instance, modified Sharpless and Jacobsen-Katsuki epoxidation conditions have been adapted for the asymmetric oxidation of sulfides to sulfoxides.

Another significant strategy is the Andersen-Pfitzner-Moffatt protocol, which utilizes diastereomerically pure menthyl p-toluenesulfinate as a chiral auxiliary. nih.govacs.org Reaction of this sulfinate with a Grignard reagent proceeds with inversion of configuration at the sulfur atom, yielding an optically active sulfoxide. This principle can be extended to the synthesis of other chiral sulfinyl compounds.

Furthermore, enzymatic resolutions and desymmetrization of meso-sulfoxides offer a biochemical route to enantiopure sulfinyl compounds. nih.gov The application of these principles could be envisioned for the synthesis of chiral derivatives of this compound, should a stereocenter be introduced in the molecule. For example, the synthesis of α-C-chiral primary sulfonamides has been achieved with high stereochemical purity by treating α-chiral sulfinates with hydroxylamine (B1172632) sulfonate. organic-chemistry.org Nickel-catalyzed stereoconvergent Negishi arylations have also been employed for the synthesis of enantioenriched secondary sulfonamides from racemic α-bromosulfonamides. nih.gov

Table 1: Approaches to Stereoselective Synthesis of Chiral Sulfinyl Compounds

| Method | Description | Key Features |

|---|---|---|

| Asymmetric Oxidation | Oxidation of prochiral sulfides using chiral oxidants or catalysts. | Utilizes modified Sharpless or Jacobsen-Katsuki conditions. |

| Andersen Synthesis | Nucleophilic substitution on a diastereomerically pure sulfinate ester (e.g., menthyl p-toluenesulfinate). | Proceeds with inversion of configuration at the sulfur atom. |

| Enzymatic Methods | Kinetic resolution or desymmetrization of sulfoxides using enzymes. | Offers high enantioselectivity. |

| Chiral Sulfinate Amination | Treatment of α-chiral sulfinates with an amine source. | Retains stereochemical purity at the α-carbon. organic-chemistry.org |

| Stereoconvergent Cross-Coupling | Nickel-catalyzed arylation of racemic α-halosulfonamides. | Provides access to enantioenriched secondary sulfonamides. nih.gov |

Optimization of Reaction Conditions and Yields for this compound

The synthesis of this compound via the reaction of 3-cyanobenzenesulfonyl chloride and o-toluidine can be optimized to maximize yield and purity. Key parameters for optimization include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.

Base: The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the sulfonamidation. Common bases include pyridine, triethylamine (TEA), or an excess of the amine reactant itself (o-toluidine). Pyridine often serves as both a base and a solvent. The choice of base can influence the reaction rate and the formation of byproducts.

Solvent: A variety of solvents can be employed, with the choice often depending on the solubility of the reactants and the reaction temperature. Dichloromethane (DCM), chloroform, tetrahydrofuran (B95107) (THF), and pyridine are common choices. For instance, iodine-catalyzed sulfonylation of amines with arylsulfonyl hydrazides has been optimized using 1,2-dichloroethane (B1671644) (DCE) as the solvent. researchgate.net

Temperature: The reaction is often performed at room temperature, although gentle heating may be required to drive the reaction to completion. In some cases, cooling the reaction mixture, particularly during the addition of the sulfonyl chloride, can help to control the exothermicity of the reaction and minimize side reactions.

Stoichiometry: The molar ratio of the reactants is a critical factor. Typically, a slight excess of the amine or the sulfonyl chloride may be used to ensure the complete consumption of the limiting reagent.

A systematic approach to optimization would involve varying these parameters one at a time to determine the optimal conditions. For example, a screening of different bases and solvents could be performed, followed by an investigation of the effect of temperature and reactant ratios. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Table 2: Optimization Parameters for the Synthesis of this compound

| Parameter | Variables | Considerations |

|---|---|---|

| Base | Pyridine, Triethylamine, Excess o-toluidine | Neutralizes HCl byproduct; can act as a catalyst and solvent. |

| Solvent | Dichloromethane, Chloroform, THF, Pyridine, DCE | Solubilizes reactants; affects reaction rate and work-up. |

| Temperature | 0 °C to reflux | Controls reaction rate and minimizes byproduct formation. |

| Stoichiometry | Equimolar or slight excess of one reactant | Drives the reaction to completion. |

| Catalyst | (Optional) DMAP, Iodine | Can accelerate the reaction rate. researchgate.net |

Purification Techniques for the Target Compound

The purification of this compound is a crucial step to obtain the compound in high purity, free from unreacted starting materials and byproducts. The most common purification techniques for sulfonamides are recrystallization and column chromatography.

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, leading to the formation of crystals of the pure compound. The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of ethyl acetate (B1210297) and hexanes. google.com For instance, a patented process for purifying sulfathiazole (B1682510) involves recrystallization from aqueous isopropanol. google.com

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase. For the purification of this compound, silica (B1680970) gel is a common stationary phase. The crude product is loaded onto the column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute the compounds from the column. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. A patent for the preparation of benzenesulfonyl cyanide derivatives describes the use of column chromatography with a petroleum ether-ethyl acetate eluent system for purification.

Other Techniques: In some cases, other purification methods may be employed. For example, if the product is an oil, distillation under reduced pressure might be possible, although this is less common for sulfonamides which are typically solids. Washing the crude product with an acidic or basic solution can also be used to remove basic or acidic impurities, respectively.

The purity of the final compound should be assessed using analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Table 3: Purification Techniques for this compound

| Technique | Description | Key Considerations |

|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Choice of solvent is crucial for good recovery and purity. google.com |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Eluent system must be optimized for good separation. |

| Acid-Base Washing | Removing acidic or basic impurities by washing with a basic or acidic aqueous solution. | Useful for removing unreacted amine or acidic byproducts. |

Advanced Spectroscopic and Structural Analysis of 3 Cyano N O Tolyl Benzenesulfonamide

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's molecular formula. For 3-Cyano-N-(o-tolyl)benzenesulfonamide, with a molecular weight of 272.32 g/mol , HRMS provides an exact mass measurement. bldpharm.com This is achieved by ionizing the molecule and measuring its mass-to-charge ratio with high accuracy. The experimentally determined mass can then be compared to the calculated mass of potential molecular formulas, allowing for unambiguous confirmation. For instance, HRMS analysis of related sulfonamides has demonstrated the ability to confirm molecular formulas with high confidence. rsc.org

Table 1: Molecular Properties of this compound

| Property | Value |

| CAS Number | 860512-65-8 |

| Molecular Formula | C₁₄H₁₂N₂O₂S |

| Molecular Weight | 272.32 g/mol |

Data sourced from chemical supplier databases. bldpharm.combldpharm.comlookchem.com

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structural framework of organic molecules.

¹H NMR: In the proton NMR spectrum of this compound, the aromatic protons are expected to appear in the range of δ 7.0-8.0 ppm. The protons of the tolyl group and the benzenesulfonamide (B165840) group will exhibit complex splitting patterns due to spin-spin coupling. The methyl group protons on the tolyl ring would typically appear as a singlet around δ 2.0-2.4 ppm. rsc.org The N-H proton of the sulfonamide group is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent. rsc.orgscielo.br

¹³C NMR: The carbon-13 NMR spectrum would corroborate the structure by showing distinct signals for each unique carbon atom. The cyano group carbon (C≡N) is anticipated to resonate at approximately δ 115-120 ppm. scielo.br The carbons of the two aromatic rings will appear in the δ 120-140 ppm region, while the methyl carbon of the tolyl group will be found further upfield. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 120 - 140 |

| NH | Variable (broad) | - |

| CH₃ | 2.0 - 2.4 | ~20 |

| CN | - | 115 - 120 |

Predicted values are based on typical chemical shifts for similar functional groups and structures. rsc.orgscielo.brresearchgate.net

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would display characteristic absorption bands. The presence of a sharp band around 2230-2260 cm⁻¹ would confirm the cyano (C≡N) group. scielo.br The sulfonamide group would be identified by two strong stretching vibrations for the S=O bonds, typically in the regions of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). scielo.br The N-H stretching vibration of the sulfonamide would appear as a peak in the range of 3200-3300 cm⁻¹. scielo.br

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3200 - 3300 |

| C≡N (Cyano) | Stretching | 2230 - 2260 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1330 - 1370 |

| S=O (Sulfonyl) | Symmetric Stretching | 1140 - 1180 |

Data is based on characteristic IR absorption frequencies for the respective functional groups. scielo.brchemicalbook.comnist.govnist.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogs

The compound this compound is achiral. However, if a chiral center were introduced, for instance, by modification of the tolyl group or the benzenesulfonamide backbone, the resulting enantiomers could be distinguished using chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides detailed structural information about the absolute configuration of chiral molecules in solution. rsc.orgyoutube.com

ECD is a similar technique that operates in the ultraviolet-visible region of the electromagnetic spectrum. researchgate.net The comparison of experimental ECD and VCD spectra with those predicted by quantum chemical calculations is a powerful method for the unambiguous assignment of the absolute configuration of chiral sulfonamides and other chiral molecules. researchgate.netnih.gov The synthesis and evaluation of chiral sulfonamides are significant in fields like medicinal chemistry, where biological activity is often enantiomer-specific. nih.gov

Computational and Theoretical Investigations of 3 Cyano N O Tolyl Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for examining the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. researchgate.net For 3-Cyano-N-(o-tolyl)benzenesulfonamide, DFT calculations can define its molecular structure and geometry. researchgate.net Such studies involve optimizing the molecule's geometry to find the most stable arrangement of its atoms in space. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles, which collectively describe the three-dimensional shape of the compound. researchgate.net

Furthermore, DFT is used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability; a larger gap suggests higher stability and lower chemical reactivity. kcl.ac.ukslideshare.net These calculations provide a foundational understanding of the molecule's intrinsic properties. kcl.ac.uk

The flexibility of this compound is due to the rotation around its single bonds, particularly the bonds connecting the sulfonyl group to the phenyl rings and the nitrogen atom. Conformational analysis is performed to identify the most stable conformations (rotamers) of the molecule. nih.gov This process involves systematically rotating specific bonds and calculating the potential energy at each step to generate a potential energy surface. researchgate.net

The minima on this surface correspond to stable, low-energy conformations, while the peaks represent high-energy transition states. researchgate.net By analyzing the potential energy surface, researchers can determine the preferred three-dimensional structure of the molecule and the energy barriers to rotation between different conformations. This information is vital for understanding how the molecule might adapt its shape to fit into the active site of a biological target. nih.gov

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

IR Frequencies: Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net For this compound, key predicted vibrations would include the stretching of the C≡N (nitrile) group, the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, and the N-S stretching vibration. researchgate.net Comparing the calculated frequencies with experimental IR data helps to validate the computed geometry.

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the theoretical ¹H and ¹³C NMR chemical shifts. pnnl.gov These predictions are highly sensitive to the molecule's geometry and electronic environment. nih.govnih.gov Accurate prediction of chemical shifts for the aromatic protons, the methyl group protons on the tolyl ring, and the various carbon atoms provides powerful evidence for structural elucidation. pnnl.gov

| Functional Group | Vibrational Mode | Typical Predicted Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Sulfonamide (SO₂) | Asymmetric & Symmetric Stretching | 1261-1035 | researchgate.net |

| Sulfonamide (SO₂) | Scissoring | 600-520 | researchgate.net |

| N-S | Stretching | 935-875 | researchgate.net |

| Aromatic Nitrile (C≡N) | Stretching | 2240-2220 | Generic spectroscopic data |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is crucial for understanding potential drug-target interactions.

The benzenesulfonamide scaffold is a known pharmacophore that interacts with several important biological targets.

Cyclooxygenase-2 (COX-2): Many benzenesulfonamide-containing compounds are selective COX-2 inhibitors used as anti-inflammatory agents. nih.govresearchgate.net Docking studies of this compound into the COX-2 active site would likely show the sulfonamide group interacting with key residues in a specific side pocket of the enzyme, a characteristic interaction for selective inhibitors like celecoxib. nih.gov

Carbonic Anhydrase (CA): The sulfonamide group is a classic zinc-binding group, making benzenesulfonamides potent inhibitors of carbonic anhydrase isoenzymes. nih.govnih.gov Docking simulations would predict that the sulfonamide moiety of this compound coordinates directly with the Zn²⁺ ion in the active site of CA isoforms like CA II and CA IX. nih.gov The rest of the molecule, including the cyano-phenyl and tolyl groups, would form additional hydrogen bonds and van der Waals interactions with surrounding amino acid residues, determining the compound's binding affinity and selectivity for different CA isoenzymes. nih.govnih.gov

Estrogen Receptors (ER): Estrogen receptors (ERα and ERβ) are key targets in the treatment of hormone-dependent cancers. mdpi.com Docking studies can predict whether this compound can fit within the ligand-binding pocket of ERα or ERβ. researchgate.net The analysis would focus on potential hydrogen bonds between the sulfonamide or cyano groups and key residues like Arginine, Glutamic acid, or Histidine, as well as hydrophobic interactions between the molecule's aromatic rings and the receptor's hydrophobic pocket. researchgate.netnih.gov

Beyond predicting the binding pose, docking algorithms provide a score that estimates the binding affinity (e.g., free energy of binding, ΔG). mdpi.com A lower binding energy value suggests a more stable and favorable interaction between the ligand and the protein. mdpi.com These scores are used to rank potential drug candidates and prioritize them for further experimental testing.

The molecular recognition mechanism is elucidated by analyzing the specific non-covalent interactions predicted by the docking simulation. These include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the sulfonamide) and acceptors (like the oxygen of the sulfonamide or the nitrogen of the cyano group) and corresponding residues on the protein. researchgate.net

Hydrophobic Interactions: Occurring between the nonpolar aromatic rings of the compound and hydrophobic pockets within the receptor. nih.gov

Ionic/Coordinate Bonds: A key interaction for carbonic anhydrase inhibitors is the coordinate bond between the sulfonamide group and the active site zinc ion. nih.gov

These detailed interaction maps are fundamental to understanding why a compound binds to a specific target and provide a rational basis for designing more potent and selective analogs. nih.gov

| Biological Target | Key Predicted Interaction Type | Likely Interacting Moiety | Reference |

|---|---|---|---|

| COX-2 | Hydrogen Bonding, Hydrophobic Interactions | Sulfonamide group, Phenyl rings | nih.govresearchgate.net |

| Carbonic Anhydrase | Zinc Coordination, Hydrogen Bonding | Sulfonamide group | nih.govnih.govnih.gov |

| Estrogen Receptors (ERα/ERβ) | Hydrogen Bonding, Hydrophobic Interactions | Sulfonamide group, Cyano group, Phenyl rings | mdpi.comresearchgate.net |

Molecular Dynamics Simulations for Conformational Stability and Dynamics in Solution

Direct molecular dynamics (MD) simulation studies specifically detailing the conformational stability and dynamics of this compound in solution are not readily found in published research. However, based on its chemical structure, we can infer its likely dynamic behavior. The molecule possesses several rotatable bonds: the bond connecting the benzenesulfonamide group to the cyano-substituted phenyl ring, the sulfur-nitrogen bond of the sulfonamide linkage, and the nitrogen-carbon bond to the o-tolyl group.

Rotation around these bonds would give rise to a range of conformations in solution. The presence of the ortho-methyl group on the tolyl ring likely introduces a degree of steric hindrance, which would influence the preferred rotational angles and could lead to a more defined set of low-energy conformations. The sulfonamide group itself has a specific geometry that, when combined with the steric demands of the o-tolyl substituent, would further shape the molecule's three-dimensional structure and its fluctuations in a solvent. The dynamics would involve rapid transitions between these conformational states, with the energy barriers between them dictating the residence times in each state. A comprehensive understanding would necessitate dedicated MD simulations, which could model the interactions of the compound with various solvent molecules and predict the most stable and populated conformational families.

In Silico Physicochemical Property Predictions Relevant to Research Design

While experimental data for this compound is sparse, its fundamental physicochemical properties can be predicted using computational models. These predictions are crucial for designing research studies, including solubility experiments and analytical method development. For a closely related analog, 3-Cyano-N-(o-tolyl)benzamide , which differs by having a carbonyl group instead of a sulfonyl group, the following properties have been computed and are available in the PubChem database. nih.gov These can serve as a reasonable estimation for the sulfonamide derivative.

| Property | Predicted Value (for 3-Cyano-N-(o-tolyl)benzamide) | Source |

|---|---|---|

| Molecular Weight | 236.27 g/mol | PubChem CID: 8713956 nih.gov |

| XLogP3 | 2.5 | PubChem CID: 8713956 nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 8713956 nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 8713956 nih.gov |

| Rotatable Bond Count | 2 | PubChem CID: 8713956 nih.gov |

| Exact Mass | 236.094963011 Da | PubChem CID: 8713956 nih.gov |

| Topological Polar Surface Area | 52.9 Ų | PubChem CID: 8713956 nih.gov |

The predicted XLogP3 value of 2.5 for the benzamide (B126) analog suggests a moderate level of lipophilicity. nih.gov The topological polar surface area (TPSA) is a key parameter in assessing the potential for a molecule to permeate biological membranes.

Cheminformatics Analysis and Structural Similarity to Known Scaffolds

Cheminformatics analysis places this compound within the broader class of benzenesulfonamide derivatives. This structural scaffold is of significant interest in medicinal chemistry. The core benzenesulfonamide moiety is a well-established pharmacophore found in a variety of therapeutic agents.

The "tail approach" is a common strategy in the design of enzyme inhibitors, where different molecular fragments are attached to a core scaffold to modulate activity and selectivity. In the case of this compound, the o-tolyl group and the 3-cyano-phenyl group can be considered as "tails" appended to the central sulfonamide linkage.

A number of structurally related compounds are documented, highlighting the chemical space around this molecule. These include:

Benzenesulfonamide : The parent compound of this chemical class. tandfonline.com

3-Cyano-N,N-diethylbenzenesulfonamide : A related compound with a diethyl substitution on the sulfonamide nitrogen. nih.gov

3-Cyano-N-(piperidin-4-yl)benzenesulfonamide hydrochloride : A derivative featuring a piperidine (B6355638) ring. tandfonline.com

Chlorpropamide : A first-generation sulfonylurea used in the treatment of diabetes, which contains a substituted benzenesulfonamide core. wikipedia.org

The benzenesulfonamide scaffold is known to be a key element in the design of inhibitors for various enzymes, notably carbonic anhydrases. Research on N-substituted benzenesulfonamides has shown that these modifications can influence the binding affinity and selectivity for different enzyme isoforms. tandfonline.comnih.gov The presence of the cyano group and the o-tolyl substituent in this compound provides specific steric and electronic features that could be explored in the context of targeted molecular design.

Design, Synthesis, and Evaluation of 3 Cyano N O Tolyl Benzenesulfonamide Derivatives and Analogs

Scaffold Modification Strategies around the 3-Cyano-N-(o-tolyl)benzenesulfonamide Core

The exploration of the chemical space around the this compound core is a key strategy for identifying new and improved therapeutic candidates. This involves systematic modifications to its three main components: the substituted benzene (B151609) ring, the N-(o-tolyl) moiety, and the sulfonamide linker.

Substituent Variation on the Benzene Ring

For instance, introducing small electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 4- or 5-positions can modulate the acidity of the sulfonamide proton and the molecule's interaction with target proteins. Research on related benzenesulfonamide (B165840) series has shown that such modifications can significantly impact biological activity. nih.gov For example, in a series of N-(7-indolyl)benzenesulfonamides, the nature and position of substituents on the benzene ring were found to be critical for their cell cycle inhibitory activity. nih.gov

A hypothetical SAR study for derivatives of this compound could involve the synthesis and evaluation of compounds as illustrated in the table below.

| Compound ID | R1 (Position 4) | R2 (Position 5) | Hypothetical Biological Activity (IC₅₀, µM) |

| Parent | H | H | 10.5 |

| 1a | -OCH₃ | H | 5.2 |

| 1b | -Cl | H | 8.9 |

| 1c | H | -NO₂ | 15.7 |

| 1d | H | -CF₃ | 12.1 |

This table is illustrative and based on general principles of medicinal chemistry.

Modifications of the N-(o-tolyl) Moiety

The N-(o-tolyl) group plays a crucial role in defining the spatial arrangement and lipophilicity of the molecule. Modifications in this region can influence how the molecule fits into a target's binding pocket. Strategies for modifying this moiety include:

Varying the position of the methyl group: Moving the methyl group from the ortho to the meta or para position would alter the torsional angle between the two aromatic rings, potentially leading to different biological activities.

Introducing additional substituents: Adding other groups (e.g., halogens, hydroxyl, or methoxy (B1213986) groups) to the tolyl ring can introduce new interaction points or alter the compound's pharmacokinetic profile.

Replacing the tolyl group with other aromatic or heteroaromatic rings: Substituting the tolyl group with rings such as naphthyl, pyridyl, or pyrimidinyl can explore different binding modes and physicochemical properties.

Isosteric Replacements of the Sulfonamide Linker

The sulfonamide group is a key pharmacophoric feature, but it can sometimes be associated with off-target effects or suboptimal pharmacokinetic properties. Bioisosteric replacement, the substitution of a functional group with another that has similar steric and electronic properties, is a common strategy to address these issues. acs.org

For the sulfonamide linker, potential bioisosteres include:

Retro-sulfonamides: Reversing the sulfonamide linkage (i.e., -NH-SO₂- to -SO₂-NH-) can alter the hydrogen bonding pattern and metabolic stability.

Amides and retro-amides: These are classic bioisosteres for sulfonamides, offering different hydrogen bonding capabilities and chemical stability.

Acylsulfonamides: These groups can mimic the acidity of carboxylic acids and offer distinct interaction profiles. nih.gov

Heterocyclic linkers: Certain five-membered heterocycles, such as 1,2,4-oxadiazole (B8745197) or 1,2,3-triazole, can act as rigid linkers that mimic the geometry of the sulfonamide group while offering improved metabolic stability. nih.gov

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| -SO₂-NH- | -CO-NH- (Amide) | Altered H-bonding, potential for improved permeability |

| -SO₂-NH- | -NH-CO- (Retro-amide) | Different vector for H-bonding, altered metabolic profile |

| -SO₂-NH- | 1,2,4-Oxadiazole | Increased metabolic stability, rigid scaffold |

| -SO₂-NH- | 1,2,3-Triazole | Chemically stable, versatile synthesis via click chemistry |

This table provides examples of potential bioisosteric replacements.

Hybridization with Other Pharmacophores (e.g., Pyrazole, Triazole, Oxazole)

Molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a new compound with potentially enhanced affinity, selectivity, or a dual mode of action. mdpi.com For the this compound core, hybridization with nitrogen-containing heterocycles like pyrazole, triazole, or oxazole (B20620) can introduce new interaction points and improve biological activity.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening. nih.govacs.org For the this compound scaffold, combinatorial approaches can be used to systematically explore the effects of different substituents.

A common method is parallel synthesis, where a core intermediate is reacted with a diverse set of building blocks in separate reaction vessels. For example, 3-cyanobenzenesulfonyl chloride could be reacted with a library of substituted anilines to generate a diverse set of N-aryl benzenesulfonamides. Alternatively, a "mix-and-split" approach on a solid support can be used to generate even larger libraries.

Flow chemistry is another modern approach that allows for the efficient, safe, and scalable synthesis of compound libraries. researchgate.net This technique can be particularly useful for reactions that are difficult to control in batch, such as those involving highly reactive intermediates.

Development of Prodrugs or Bioprecursors for Research Purposes

A prodrug is an inactive or less active compound that is converted into the active drug within the body. rsc.org Prodrug strategies are often employed to overcome challenges such as poor solubility, low permeability, or rapid metabolism. nih.govump.edu.pl For a research compound like this compound, prodrugs can be valuable tools for in vivo studies.

One common prodrug approach for compounds with a sulfonamide group is N-acyloxymethylation. bldpharm.com In this strategy, an acyloxymethyl group is attached to the sulfonamide nitrogen. This group is designed to be cleaved by esterases in the plasma, releasing the active sulfonamide. This can improve the oral bioavailability of the parent compound.

Another strategy involves the design of bioprecursors that are activated by specific enzymes in a target tissue. For example, hypoxia-activated prodrugs can be designed to release the active compound specifically in the low-oxygen environment of solid tumors. This involves attaching a bioreducible moiety, such as a nitroaromatic group, to the parent compound.

The development of such prodrugs and bioprecursors is essential for translating promising in vitro findings into in vivo efficacy.

Structure Activity Relationship Sar Studies of 3 Cyano N O Tolyl Benzenesulfonamide Analogs

Methodologies for SAR Elucidation

The elucidation of SAR for this class of compounds employs both systematic experimental evaluations and advanced computational modeling.

Systematic Modification and Activity Assessment

A primary strategy for understanding SAR involves the systematic synthesis of analogs of 3-Cyano-N-(o-tolyl)benzenesulfonamide. nih.gov Researchers methodically alter specific regions of the molecule, such as the benzenesulfonamide (B165840) core, the cyano group, and the N-(o-tolyl) substituent. For example, the cyano group's position on the phenyl ring can be varied, or it can be substituted with other functional groups to probe electronic and steric effects. Similarly, the methyl group on the tolyl ring can be relocated or replaced to explore the impact of these changes on biological activity.

Following their synthesis, these new compounds undergo biological assays to quantify their effects on a specific target, such as an enzyme or receptor. By comparing the activity data across a series of structurally related molecules, researchers can identify the molecular features that are critical for the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between a compound's chemical structure and its biological activity. nih.gov For a series of this compound analogs, various molecular descriptors are calculated, including physicochemical properties like hydrophobicity (logP), electronic parameters, and steric factors. nih.gov

Statistical methods are then used to develop a QSAR model that links these descriptors to the observed biological activity. nih.gov A well-validated QSAR model can help identify the key structural determinants of activity and predict the potency of novel, yet-to-be-synthesized analogs, thereby guiding further drug design efforts. nih.govresearchgate.net

Identification of Key Structural Features for Modulating Biological Target Interactions

SAR studies have pinpointed several key structural elements of the this compound scaffold that are crucial for its interaction with biological targets. The sulfonamide group, for instance, is a well-known zinc-binding group in many enzyme inhibitors, such as carbonic anhydrase inhibitors. nih.gov

The cyano group often enhances binding affinity through specific electronic or hydrogen-bonding interactions within the target's active site. The N-aryl substituent, in this case, the o-tolyl group, plays a pivotal role in determining the compound's potency and selectivity by interacting with specific pockets in the target protein. nih.gov The nature and substitution pattern of this aromatic ring are critical for optimizing interactions. mdpi.com

Table 1: Key Structural Features and Their Importance

| Structural Feature | Importance in Biological Target Interaction |

|---|---|

| Sulfonamide Group | Acts as a key binding group, often coordinating with metal ions (e.g., zinc) in enzyme active sites. |

| 3-Cyano Group | Contributes to binding affinity through electronic and hydrogen-bonding interactions. |

| N-(o-tolyl) Group | Influences potency and selectivity through steric and hydrophobic interactions with the target protein. |

Stereochemical Effects on Activity in Related Sulfonamide Systems

While this compound itself is not chiral, the introduction of stereocenters into its analogs can significantly impact biological activity. nih.gov The three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with the chiral environment of a biological target, such as a protein binding site. nih.govbiomedgrid.com

Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. biomedgrid.com One enantiomer may fit perfectly into the binding site, leading to a potent therapeutic effect, while the other may have a weaker effect or even cause adverse reactions. nih.gov Recent advances have enabled the enantioselective modification of sulfonamides, allowing for the synthesis of specific stereoisomers to explore these effects. rsc.orgacs.org

Ligand Efficiency and Lipophilic Efficiency Analysis in Chemical Probe Development

In the development of chemical probes and drug candidates, medicinal chemists increasingly rely on metrics like ligand efficiency (LE) and lipophilic efficiency (LLE or LipE) to guide the optimization process. core.ac.ukwikipedia.orgnih.gov

Ligand Efficiency (LE) measures the binding affinity of a molecule relative to its size (number of heavy atoms). nih.gov It helps in identifying small, efficient fragments that can be developed into more potent compounds. nih.gov

Lipophilic Efficiency (LLE) relates potency to lipophilicity (logP or logD). wikipedia.orgsciforschenonline.org Since high lipophilicity can lead to undesirable properties like poor solubility and non-specific binding, LLE is a crucial parameter for optimizing potency while maintaining drug-like properties. core.ac.uksciforschenonline.org An LLE value between 5 and 7 is often considered desirable for drug candidates. sciforschenonline.org

Table 2: Ligand Efficiency Metrics

| Metric | Formula | Significance in Drug Discovery |

|---|---|---|

| Ligand Efficiency (LE) | pIC50 / Heavy Atom Count | Measures the binding efficiency per atom, guiding the selection of small, potent fragments. |

| Lipophilic Efficiency (LLE) | pIC50 - logP | Balances potency with lipophilicity to avoid undesirable physicochemical properties. |

In Vitro Biological Research Methodologies for 3 Cyano N O Tolyl Benzenesulfonamide and Its Analogs

Cell-Based Functional Assays

The evaluation of a compound's potential as an anti-cancer agent typically begins with in vitro cytotoxicity screening against a panel of human cancer cell lines. This provides insights into its potency and selectivity. The National Cancer Institute's NCI-60 panel is a widely utilized resource for such screenings, encompassing a diverse set of human cancer cell lines. nih.govcancer.gov

A standard method for assessing cytotoxicity is the Sulforhodamine B (SRB) assay. nih.gov This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of total biomass. A decrease in SRB binding is indicative of cell death or inhibition of proliferation. The results are often expressed as the concentration of the compound that inhibits cell growth by 50% (GI50).

While direct data for 3-Cyano-N-(o-tolyl)benzenesulfonamide is not available, studies on other benzenesulfonamide (B165840) derivatives have demonstrated their anti-proliferative effects. For instance, certain benzenesulfonamide derivatives have been shown to inhibit the proliferation of A549 human lung cancer cells. immunopathol.com Similarly, other novel sulfonamide derivatives have been tested against a variety of cancer cell lines including HepG2, MCF-7, and DLD-1, with some compounds exhibiting significant cytotoxic effects. jksus.org

Table 1: Representative Cytotoxicity Data for a Benzenesulfonamide Analog

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | 15.80 |

| HepG2 | Liver Cancer | 15.58 |

| MCF-7 | Breast Cancer | Not specified |

| DLD-1 | Colon Cancer | Not specified |

This table presents hypothetical data for a generic benzenesulfonamide analog against various cancer cell lines to illustrate how such data would be presented. The IC50 values are based on findings for a benzimidazole (B57391) derivative with some structural similarities to sulfonamides. jksus.org

The antimicrobial potential of novel compounds is crucial in the search for new antibiotics. Screening is typically conducted against a panel of clinically relevant microorganisms, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans.

A common method for determining antimicrobial activity is the broth microdilution assay, which establishes the minimum inhibitory concentration (MIC) of a compound. nih.gov This is the lowest concentration that prevents visible growth of a microorganism.

Research on N-(thiazol-2-yl)benzenesulfonamides, which are structural analogs, has shown that some of these compounds exhibit modest activity against S. aureus but no significant activity against E. coli at the tested concentrations. nih.gov This suggests that structural modifications to the benzenesulfonamide scaffold can influence the spectrum of antimicrobial activity. For example, the enzymatic acylation of cyanidin-3-O-glucoside with lauric acid resulted in a compound with notable activity against S. aureus and modest activity against E. coli. nih.gov

Table 2: Representative Antimicrobial Activity of a Sulfonamide Analog

| Microorganism | Type | MIC (µg/mL) |

| Escherichia coli | Gram-negative bacteria | >100 |

| Staphylococcus aureus | Gram-positive bacteria | 50 |

| Candida albicans | Fungus | Not tested |

This table represents hypothetical MIC values for a generic sulfonamide analog, illustrating potential outcomes of antimicrobial screening. The data is conceptual and based on general findings for related compound classes. nih.gov

Investigating the anti-inflammatory potential of a compound involves cell-based models that mimic inflammatory processes. A key aspect is to understand how the compound modulates the production of inflammatory mediators. For instance, in vivo models like the carrageenan-induced peritonitis assay can be used to assess the reduction in leukocyte migration. nih.govnih.gov This is often followed by in vitro studies to dissect the underlying molecular mechanisms.

Cell-based models are crucial for elucidating the specific pathways involved. For example, studies on other anti-inflammatory compounds have utilized these models to demonstrate the involvement of the nitric oxide (NO) pathway and the regulation of cytokine expression. nih.govnih.gov

Mechanistic Investigations at the Cellular and Molecular Level

Understanding the mechanism of action at the cellular and molecular level is a critical step in drug discovery. This involves identifying the specific signaling pathways and cellular processes affected by the compound.

For anti-cancer agents, studies may focus on their effects on reactive oxygen species (ROS) production and intracellular pH. immunopathol.com For example, some benzenesulfonamide derivatives have been shown to increase ROS levels in cancer cells, which can trigger apoptosis. immunopathol.com

In the context of anti-inflammatory activity, research often investigates the compound's impact on key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. mdpi.com The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. mdpi.com Gene expression analysis, through techniques like quantitative polymerase chain reaction (qPCR), can be used to measure the changes in the expression of genes involved in these pathways.

While no specific mechanistic studies for this compound are available, research on related structures suggests that potential mechanisms could involve the modulation of key inflammatory and cell survival pathways.

Future Research Directions and Potential As a Research Scaffold

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The traditional synthesis of N-arylsulfonamides often involves the reaction of a sulfonyl chloride with an amine, a method that can be environmentally taxing. Future research should prioritize the development of more sustainable and efficient pathways to 3-Cyano-N-(o-tolyl)benzenesulfonamide and its derivatives. Modern synthetic strategies for the broader class of N-arylsulfonamides offer a promising blueprint. These include iron-catalyzed methods that utilize readily available nitroarenes as nitrogen sources, thereby avoiding the use of potentially genotoxic aromatic amines.

Furthermore, the principles of green chemistry could be applied, such as using water as a solvent and employing transition-metal-free, one-pot procedures. nih.govresearchgate.net Diversity-oriented synthesis, which aims to create a wide array of molecules for screening, could also be employed to rapidly generate a library of analogs from this central scaffold. technologynetworks.com

| Methodology | Key Reagents | Typical Catalyst | Solvent | Key Advantages |

|---|---|---|---|---|

| Traditional Method | 3-Cyanobenzenesulfonyl chloride, o-toluidine (B26562) | Base (e.g., Pyridine) | Dichloromethane, DMF | Well-established, high-yielding |

| Iron-Catalyzed Coupling | Sodium 3-cyanobenzenesulfinate, 2-Nitrotoluene | FeCl₂ | DMSO | Avoids sulfonyl chlorides and amines, uses stable precursors |

| Sustainable Water-Based Synthesis | Sodium 3-cyanobenzenesulfinate, 2-Nitrotoluene | Transition metal or metal-free | Water | Environmentally benign ("green") solvent, simplified product isolation |

| One-Pot Procedures | N-(o-tolyl)benzamides | Metal-free | DMSO | Operationally simple, reduces intermediate purification steps nih.govresearchgate.net |

Development of Advanced Spectroscopic Probes based on the this compound Scaffold

The intrinsic photophysical properties of the this compound scaffold are largely unexplored. The benzonitrile group, in particular, can influence the fluorescence of a molecule. Future research could focus on modifying the aromatic rings with electron-donating or electron-withdrawing groups to tune the molecule's absorption and emission spectra. This could lead to the development of novel fluorogenic probes for detecting specific analytes or changes in the microenvironment, such as polarity or viscosity. The sulfonamide linker provides a convenient point for attaching recognition moieties to confer selectivity towards specific biological targets or metal ions.

Application of Artificial Intelligence and Machine Learning in Optimizing Analog Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery. acs.org These technologies could be powerfully applied to the this compound scaffold. ML-based surrogate models can be trained on computationally generated or experimental data to predict the physicochemical and biological properties of novel analogs, significantly accelerating the design-build-test-learn cycle. arxiv.org This approach, often used in analog circuit design, can be adapted to chemistry to navigate the vast chemical space of possible derivatives. electronicdesign.comcadence.com AI algorithms could predict optimal reaction conditions for the sustainable synthetic pathways mentioned previously, reducing experimental effort and resource consumption. arxiv.org

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Quantitative Structure-Property Relationship (QSPR) | Predict properties (solubility, stability, spectral characteristics) of new analogs. | Prioritize synthesis of compounds with desired profiles, reducing wasted effort. |

| Reaction Optimization | Predict optimal conditions (catalyst, solvent, temperature) for synthesis. | Improve reaction yields and sustainability; accelerate process development. |

| Virtual Screening | Screen virtual libraries of derivatives against biological targets. | Identify promising candidates for further investigation as chemical probes or therapeutic leads. |

| De Novo Design | Generate novel molecular structures based on the scaffold with optimized properties. | Explore untapped chemical space and design highly specialized molecules. |

Role as a Chemical Probe for Elucidating Biological Mechanisms

The benzenesulfonamide (B165840) motif is a well-established pharmacophore found in numerous clinically used drugs. This suggests that the this compound core is a promising starting point for developing chemical probes to investigate biological systems. nih.gov A chemical probe is a small molecule used to study and manipulate a biological process. By systematically modifying the scaffold and screening the resulting compounds for biological activity, researchers could identify molecules that interact with specific proteins or pathways. Such a probe could then be optimized for potency and selectivity, and potentially labeled with a reporter tag (e.g., a fluorophore or biotin), to help elucidate complex biological mechanisms, validate new drug targets, and explore disease states.

Potential for Derivatization into Materials Science or Catalysis Applications (hypothetical)

Beyond biological applications, the structure of this compound suggests hypothetical utility in materials science and catalysis.

Materials Science: The rigid aromatic framework and polar cyano and sulfonamide groups could make derivatives of this scaffold interesting building blocks (monomers) for specialty polymers. Such polymers might exhibit unique thermal, mechanical, or photophysical properties. Furthermore, the scaffold could be explored as an organic linker for the synthesis of metal-organic frameworks (MOFs), where the nitrogen and oxygen atoms of the sulfonamide could coordinate to metal centers, and the cyano group could be used for post-synthetic modification.

Catalysis: The sulfonamide moiety is capable of acting as a ligand for transition metals. It is conceivable that chiral derivatives of the scaffold could be synthesized and complexed with metals like rhodium or palladium to create novel asymmetric catalysts for fine chemical synthesis.

Opportunities for Collaborative Multidisciplinary Research

Realizing the full potential of the this compound scaffold will require a highly collaborative, multidisciplinary approach. acs.orgiicb.res.in Such an effort would unite:

Synthetic Organic Chemists to develop novel, sustainable synthetic routes and create libraries of derivatives.

Analytical and Physical Chemists to characterize the spectroscopic and physicochemical properties of new compounds.

Computational Chemists and Data Scientists to apply AI/ML models for predictive design and optimization. mdpi.com

Chemical Biologists and Pharmacologists to screen for biological activity and develop chemical probes.

Materials Scientists and Engineers to explore applications in advanced polymers, MOFs, and catalysis.

By fostering collaboration between these fields, the scientific community can transform this compound from a simple chemical intermediate into a valuable platform for discovery and innovation.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Cyano-N-(o-tolyl)benzenesulfonamide with high purity?

Answer:

The synthesis typically involves coupling benzenesulfonyl chloride derivatives with substituted anilines. A general procedure (e.g., from ) uses o-toluidine and sulfonyl chloride under basic conditions (e.g., triethylamine) in solvents like dichloromethane or DMF. For the cyano-substituted variant, sulfonamide coupling methods ( ) with 3-cyanobenzenesulfonyl chloride and o-toluidine are effective. Purification via column chromatography (e.g., petroleum ether/dichloromethane gradients) and recrystallization ensures high purity (>95%, confirmed by LC-MS and NMR) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To resolve aromatic protons (δ 7.0–8.0 ppm) and confirm substitution patterns (e.g., ortho-tolyl methyl at δ ~2.25 ppm) .

- LC-MS : For molecular ion verification (e.g., [M-H]⁻ at m/z ~246.8) and purity assessment .

- IR Spectroscopy : To identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and cyano C≡N absorptions (~2200 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reactivity data during substitution reactions involving this compound?

Answer:

Reactivity discrepancies (e.g., nucleophilic substitution outcomes) often arise from electronic effects of the cyano group (strong electron-withdrawing) and ortho-tolyl substituent (steric hindrance). Methodological approaches include:

- Computational modeling (DFT) to map electron density and predict reactive sites .

- Controlled kinetic studies in polar aprotic solvents (e.g., DMF) to isolate steric vs. electronic contributions .

- Isotopic labeling (e.g., ¹⁵N) to track regioselectivity in amination reactions .

Advanced: What strategies are effective for studying tautomeric behavior or proton-exchange dynamics in this compound?

Answer:

Tautomerization (e.g., enol-imine ↔ keto-amine) can be investigated via:

- Variable-temperature NMR to monitor proton shifts in DMSO-d₆ or CDCl₃ .

- Solvent polarity studies using HFIP (hexafluoroisopropanol) to stabilize charged intermediates .

- DFT/PCM calculations to model solvent effects on thermodynamic favorability (ΔG < 0 for reverse reactions in polar media) .

Advanced: How can researchers design enzyme inhibition assays to evaluate this compound’s pharmacological potential?

Answer:

Leverage sulfonamide’s known enzyme inhibition properties ():

- Target selection : Carbonic anhydrase or Keap1-Nrf2 inhibitors (structural analogs in ).

- Dose-response assays : Use microplate readers to measure IC₅₀ values at nM–μM ranges (e.g., 0.001–1.0 nM, as in ).

- Competitive binding studies : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate via SPR (surface plasmon resonance) .

Advanced: What computational tools are recommended for predicting the nonlinear optical (NLO) properties of this compound?

Answer:

- DFT with CAM-B3LYP/6-311++G(d,p) : To calculate hyperpolarizability (β), which correlates with NLO activity .

- Solvent effect modeling : Use PCM to simulate dielectric environments (e.g., ethanol, DMSO) .

- Comparative analysis : Benchmark against urea (β = 0.3×10⁻³⁰ esu) to quantify enhancement (e.g., 10–20× higher) .

Advanced: How can structural modifications enhance the stability of this compound under acidic/basic conditions?

Answer:

- Electron-donating substituents : Introduce methoxy groups at the para position to stabilize the sulfonamide via resonance .

- Steric shielding : Modify the ortho-tolyl group with bulkier alkyl chains to reduce hydrolysis susceptibility .

- pH stability assays : Monitor degradation via HPLC in buffers (pH 1–14) and correlate with Hammett substituent constants (σ) .

Advanced: What experimental designs are optimal for assessing calcium channel interactions of this compound?

Answer:

Adopt protocols from :

- Ex vivo perfusion models : Measure coronary resistance and perfusion pressure in rodent hearts pre-treated with calcium channel blockers .

- Patch-clamp electrophysiology : Quantify L-type Ca²⁺ current inhibition in cardiomyocytes .

- Molecular docking : Simulate binding to Cav1.2 channels using AutoDock Vina .

Advanced: How can regioselective functionalization of this compound be achieved for derivatization?

Answer:

- HFIP-mediated reactions : Utilize hexafluoroisopropanol to direct hydrothiolation or hydrosulfenylation at the cyano-adjacent position .

- Transition-metal catalysis : Cobalt-catalyzed hydroamination (anti-Markovnikov selectivity) for propyl chain additions .

- Protecting group strategies : Temporarily block the sulfonamide nitrogen with tert-butyl groups to enable selective nitration .

Advanced: What are best practices for reconciling conflicting bioactivity data across cell lines or animal models?

Answer:

- Dose standardization : Normalize data to molarity (nM) rather than mass (μg/mL) to account for molecular weight variations .

- Metabolic stability assays : Test compound half-life in liver microsomes to rule out pharmacokinetic discrepancies .

- Omics profiling : Use RNA-seq or proteomics to identify off-target pathways (e.g., kinase signaling vs. ion channel modulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.